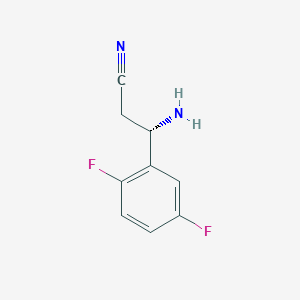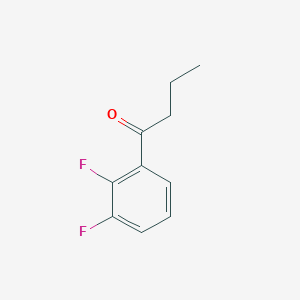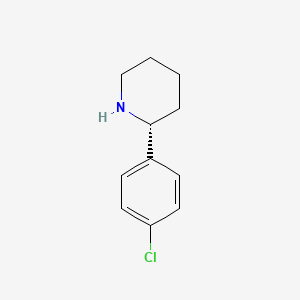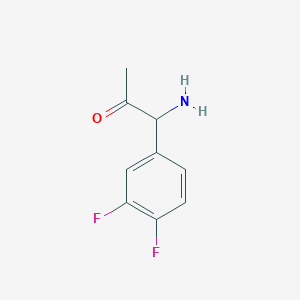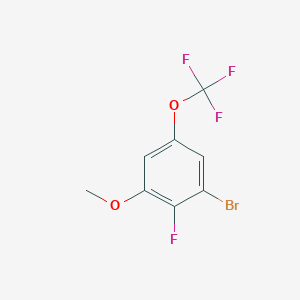
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene is a complex organic compound with the molecular formula C8H5BrF4O2. This compound is notable for its unique combination of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Métodos De Preparación
The synthesis of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene using bromine or a bromine source in the presence of a catalyst . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production .
Análisis De Reacciones Químicas
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the bromine or fluorine atoms.
Coupling Reactions: It is also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of more complex organic molecules.
Common reagents for these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of fluorine and methoxy groups can influence the compound’s reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene include:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the fluorine and methoxy groups, making it less reactive in certain substitution reactions.
1-Bromo-4-(trifluoromethoxy)benzene: Has a different substitution pattern, affecting its reactivity and applications.
(Trifluoromethoxy)benzene: Does not contain bromine or fluorine, limiting its use in coupling reactions.
The unique combination of substituents in this compound makes it particularly valuable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C8H5BrF4O2 |
|---|---|
Peso molecular |
289.02 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-3-methoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O2/c1-14-6-3-4(15-8(11,12)13)2-5(9)7(6)10/h2-3H,1H3 |
Clave InChI |
AIAPZKRQBIJGHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)OC(F)(F)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
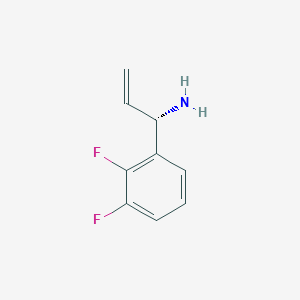
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
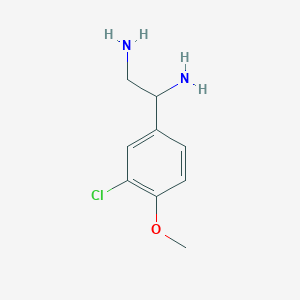
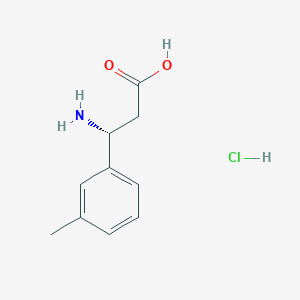
![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
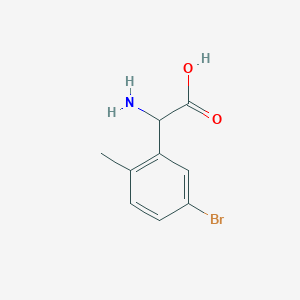
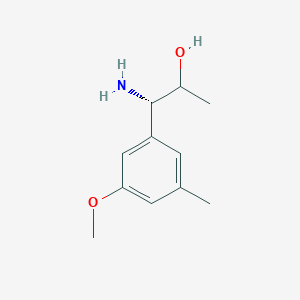
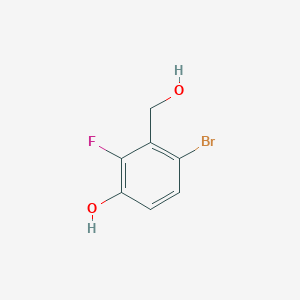
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
